Trethocanic acid

Description

Structure

3D Structure

Properties

CAS No. |

7007-81-0 |

|---|---|

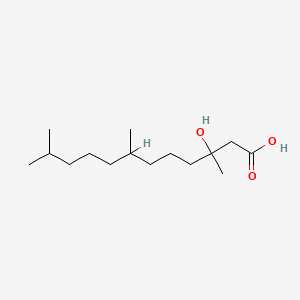

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

3-hydroxy-3,7,11-trimethyldodecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |

InChI Key |

WUYGEUSUCRMJJG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Trethocanic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trethocanic acid is a less-common beta-hydroxy acid (BHA). While its general function as a chemical exfoliant is recognized, in-depth, publicly available research on its specific molecular signaling pathways is limited. This guide provides a detailed overview of its established and proposed mechanisms of action, drawing parallels with the well-researched BHA, salicylic acid, to present a comprehensive and plausible scientific framework.

Executive Summary

This compound (IUPAC name: 3-hydroxy-3,7,11-trimethyldodecanoic acid) is an oil-soluble beta-hydroxy acid known for its gentle exfoliating properties, making it suitable for sensitive skin.[1] Its primary mechanism of action is centered on keratolysis, the breakdown of intercellular bonds between corneocytes in the stratum corneum, leading to desquamation and improved skin texture.[2][3] Furthermore, emerging evidence on related BHAs suggests that this compound may also modulate key signaling pathways involved in lipid metabolism and inflammation within the skin. This guide will delve into these mechanisms, presenting a cohesive model of this compound's action at the molecular and cellular levels.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C15H30O3 | PubChem CID: 3081922 |

| Molecular Weight | 258.40 g/mol | PubChem CID: 3081922 |

| IUPAC Name | 3-hydroxy-3,7,11-trimethyldodecanoic acid | PubChem CID: 3081922 |

| Solubility | Oil-soluble | [1][4] |

Core Mechanism of Action: Keratolysis and Desquamation

The principal and most well-understood function of this compound is its role as a keratolytic agent.[3] Due to its oil-soluble nature, it can effectively penetrate the lipid-rich environment of the skin's surface and pores.[1][4]

Disruption of Intercellular Adhesion

This compound facilitates the shedding of dead skin cells (corneocytes) by dissolving the intercellular cement that binds them together.[5] This action is primarily attributed to the disruption of desmosomes, which are protein complexes responsible for cell-to-cell adhesion in the stratum corneum. By weakening these connections, this compound promotes a more efficient and uniform exfoliation process.

Proposed Signaling Pathways

Based on studies of the closely related BHA, salicylic acid, a plausible extended mechanism for this compound involves the modulation of intracellular signaling pathways that regulate sebum production and inflammation.

Regulation of Lipogenesis via the AMPK/SREBP-1 Pathway

One of the key benefits of BHAs in treating acne-prone skin is their ability to reduce excess sebum. Research on salicylic acid has shown that it can decrease lipogenesis in sebocytes by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway.[1] It is hypothesized that this compound may act through a similar mechanism.

-

AMPK Activation: this compound may lead to the activation of AMPK, a cellular energy sensor.

-

SREBP-1 Inhibition: Activated AMPK then phosphorylates and inhibits SREBP-1, a key transcription factor for genes involved in lipid synthesis.

-

Reduced Sebum Production: The inhibition of SREBP-1 leads to a decrease in the production of sebum components.

Anti-inflammatory Effects via the NF-κB Pathway

BHAs are known for their anti-inflammatory properties.[3][6] Salicylic acid has been demonstrated to reduce inflammation by suppressing the nuclear factor-kappa B (NF-κB) pathway in sebocytes.[1] this compound likely shares this anti-inflammatory capability.

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

-

Prevention of NF-κB Activation: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Reduced Pro-inflammatory Cytokine Production: The inhibition of NF-κB translocation leads to a decrease in the transcription of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the proposed mechanisms of action of this compound.

In Vitro Analysis of Lipogenesis in Human Sebocytes

Objective: To quantify the effect of this compound on lipid synthesis in human SEB-1 sebocytes.

Methodology:

-

Cell Culture: Culture human SEB-1 sebocytes in Sebomed medium at 37°C and 5% CO2.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (e.g., ethanol) should be used.

-

Lipid Staining: Stain the cells with Oil Red O, a lipid-soluble dye.

-

Quantification: Elute the dye from the stained cells with isopropanol and measure the absorbance at 510 nm using a spectrophotometer.

-

Data Analysis: Normalize the absorbance values to the total protein content of each sample.

Western Blot Analysis of AMPK and SREBP-1 Phosphorylation

Objective: To determine the effect of this compound on the activation of the AMPK/SREBP-1 pathway.

Methodology:

-

Cell Culture and Treatment: Culture and treat SEB-1 sebocytes with this compound as described in section 5.1.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-AMPK, total AMPK, SREBP-1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect SEB-1 sebocytes with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment and Stimulation: Treat the transfected cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data that could be generated from the experimental protocols described above.

Table 1: Effect of this compound on Lipogenesis in SEB-1 Sebocytes

| This compound (µM) | Relative Lipid Content (%) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 95.3 ± 4.8 |

| 1 | 82.1 ± 6.1 |

| 10 | 65.7 ± 5.5 |

| 100 | 48.9 ± 4.9 |

Table 2: Effect of this compound on NF-κB Activity in TNF-α-stimulated SEB-1 Sebocytes

| This compound (µM) | Relative NF-κB Activity (%) |

| 0 (Vehicle) | 100 ± 7.3 |

| 0.1 | 91.5 ± 6.9 |

| 1 | 76.4 ± 8.2 |

| 10 | 52.8 ± 6.4 |

| 100 | 35.1 ± 5.8 |

Conclusion

This compound is a beta-hydroxy acid that primarily functions as a gentle keratolytic agent, promoting the exfoliation of the stratum corneum. Based on its structural similarity to other well-studied BHAs, it is proposed that this compound also exerts its effects through the modulation of key cellular signaling pathways. Specifically, it is hypothesized to reduce sebum production by activating the AMPK/SREBP-1 pathway and to mitigate inflammation by inhibiting the NF-κB signaling cascade. Further research utilizing the experimental protocols outlined in this guide is necessary to fully elucidate and confirm these proposed molecular mechanisms of action. This comprehensive understanding will be invaluable for the future development and application of this compound in dermatological and cosmetic formulations.

References

- 1. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. halecosmeceuticals.com [halecosmeceuticals.com]

- 3. upcirclebeauty.com [upcirclebeauty.com]

- 4. vivianewoodard.com [vivianewoodard.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Salicylic acid? [synapse.patsnap.com]

Trethocanic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trethocanic acid, scientifically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a beta-hydroxy acid (BHA) that has garnered interest in both the pharmaceutical and cosmetic industries. Initially investigated for its potential cholesterol-lowering properties, it has more recently been recognized for its efficacy as a gentle exfoliating agent in skincare formulations. This technical guide provides a comprehensive overview of the discovery, a plausible synthesis pathway, and the known biological activities of this compound, with a focus on presenting structured data, detailed experimental protocols, and visual representations of its chemical synthesis.

Discovery and Background

This compound (IUPAC name: 3-hydroxy-3,7,11-trimethyldodecanoic acid) is a molecule with a history rooted in pharmaceutical research before its application in dermatology.

Initial Investigation as a Cholesterol-Lowering Agent

The earliest explorations of this compound and related compounds were centered on their potential to modulate lipid metabolism. The structural characteristics of this compound bear resemblance to intermediates in the cholesterol biosynthesis pathway, suggesting its potential as an inhibitor of key enzymes such as HMG-CoA reductase. While extensive clinical data on its efficacy as a cholesterol-lowering drug is not widely published, this initial line of inquiry paved the way for its later investigation in other biological contexts.

Emergence in Dermatology and Skincare

In recent years, this compound has been recognized for its properties as a beta-hydroxy acid (BHA). Similar to the well-known salicylic acid, this compound functions as a chemical exfoliant. Its lipophilic nature allows it to penetrate the lipid-rich layers of the skin, making it effective in addressing concerns related to clogged pores and excess sebum. However, it is often cited as a gentler alternative to salicylic acid, potentially due to its larger molecular size and structure, which may result in a slower, more controlled penetration of the skin, thereby reducing the likelihood of irritation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and analytical method design.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-3,7,11-trimethyldodecanoic acid | PubChem |

| Molecular Formula | C15H30O3 | PubChem |

| Molecular Weight | 258.40 g/mol | PubChem |

| CAS Number | 7007-81-0 | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water (predicted) | - |

Synthesis Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and well-established chemical route for the synthesis of β-hydroxy acids is the Reformatsky reaction . This reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid.

A potential synthesis pathway for this compound using the Reformatsky reaction is outlined below:

Step 1: Preparation of the Ketone Precursor

The synthesis would likely begin with a suitable ketone precursor, such as 6,10-dimethylundecan-2-one .

Step 2: The Reformatsky Reaction

6,10-dimethylundecan-2-one would then be reacted with an α-bromo ester, such as ethyl bromoacetate , in the presence of activated zinc. The zinc reacts with the ethyl bromoacetate to form an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group of the ketone.

Step 3: Hydrolysis

The resulting β-hydroxy ester is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

A diagrammatic representation of this plausible synthesis pathway is provided below.

Caption: Plausible synthesis of this compound via the Reformatsky reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound via Reformatsky Reaction (Illustrative Protocol)

Materials:

-

6,10-dimethylundecan-2-one

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus

Procedure:

-

Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with activated zinc and anhydrous diethyl ether.

-

Initiation: A small amount of a solution of 6,10-dimethylundecan-2-one and ethyl bromoacetate in diethyl ether is added to the zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

-

Addition of Reactants: The remaining solution of the ketone and ester is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled and then poured into ice-cold 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification of Intermediate: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3,7,11-trimethyldodecanoate.

-

Hydrolysis: The crude ester is refluxed with an excess of aqueous ethanolic sodium hydroxide solution for 2-4 hours.

-

Isolation of this compound: The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated this compound is then extracted with diethyl ether.

-

Final Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Due to the low volatility of the carboxylic acid, a derivatization step is typically required to convert this compound into a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to GC-MS analysis.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms or equivalent)

-

This compound reference standard

-

Derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation)

-

Internal standard (e.g., a structurally similar fatty acid)

-

High-purity solvents (e.g., methanol, ethyl acetate)

Procedure:

-

Standard Preparation: A stock solution of this compound and the internal standard are prepared in a suitable solvent. Calibration standards are prepared by serial dilution.

-

Sample Preparation: The sample containing this compound is accurately weighed and dissolved in a known volume of solvent.

-

Derivatization: A known aliquot of the sample and each calibration standard is subjected to derivatization. For methylation with diazomethane, an ethereal solution of diazomethane is added until a persistent yellow color is observed. The excess diazomethane is then removed with a stream of nitrogen.

-

GC-MS Analysis:

-

Injection: 1 µL of the derivatized sample or standard is injected into the GC.

-

GC Conditions:

-

Inlet temperature: 250 °C

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

-

-

-

Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is determined from this curve.

Biological Activity and Signaling Pathways

Exfoliating and Keratolytic Effects

As a BHA, the primary mechanism of action of this compound in the skin is keratolysis. It is believed to work by disrupting the intercellular bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. This exfoliating action helps to improve skin texture, reduce the appearance of fine lines, and unclog pores.

The general signaling pathway for BHA-induced exfoliation is illustrated below.

Caption: General mechanism of BHA-induced exfoliation in the skin.

Potential Anti-inflammatory and Other Activities

In addition to its exfoliating properties, this compound is reported to have anti-inflammatory effects, which can be beneficial in managing inflammatory skin conditions. The precise molecular mechanisms underlying this anti-inflammatory activity are not yet fully elucidated but may involve the modulation of pro-inflammatory signaling pathways.

Further research is required to fully understand the specific signaling pathways modulated by this compound and to quantify its biological activity through metrics such as IC50 values for relevant enzymes or cellular responses.

Conclusion

This compound is a versatile beta-hydroxy acid with a promising profile for use in dermatological and cosmetic applications, particularly for individuals seeking a gentler alternative to other chemical exfoliants. Its origins in pharmaceutical research as a potential cholesterol-lowering agent highlight its interesting biological properties. While a plausible synthesis route via the Reformatsky reaction can be proposed, further public disclosure of industrial synthesis methods and more in-depth studies on its specific biological signaling pathways and quantitative efficacy are needed to fully realize its potential in therapeutic and cosmetic development. The analytical methods outlined provide a robust framework for the quality control and further investigation of this intriguing molecule.

In Silico Prediction of Trethocanic Acid Targets: A Technical Guide

Introduction

Trethocanic acid is a novel small molecule with demonstrated therapeutic potential in preliminary screenings. However, its mechanism of action and direct molecular targets remain unelucidated. This technical guide provides a comprehensive overview of a robust in silico workflow designed to identify and prioritize potential protein targets of this compound, thereby accelerating its development as a therapeutic agent. The methodologies outlined herein are also broadly applicable to other small molecules where target identification is a critical step in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

The workflow is divided into three main stages: (1) Ligand-Based Virtual Screening to identify proteins that bind to molecules with similar properties to this compound; (2) Structure-Based Virtual Screening (Molecular Docking) to predict the binding affinity and pose of this compound against a library of potential targets; and (3) Network Analysis to prioritize candidate targets based on their biological relevance to the observed phenotype.

Chapter 1: Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methods utilize the principle of molecular similarity, where compounds with similar structures or properties are assumed to have similar biological activities. In the absence of a known target for this compound, LBVS serves as an excellent starting point to generate initial hypotheses.

Methodology: 2D Fingerprint Similarity Search

A 2D fingerprint similarity search was performed against the ChEMBL database, a large, open-access database of bioactive molecules with drug-like properties.

Experimental Protocol:

-

Ligand Preparation: The 2D structure of this compound was converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

Fingerprint Generation: Extended-Connectivity Fingerprints (ECFPs), specifically ECFP4, were generated for this compound. ECFPs represent molecular structures by circular atomic neighborhoods.

-

Database Screening: The ECFP4 fingerprint of this compound was used to screen the ChEMBL database. The similarity between this compound and each database compound was calculated using the Tanimoto coefficient.

-

Hit Selection: Compounds with a Tanimoto similarity score of ≥ 0.85 were selected as initial hits. The known protein targets of these hits were then retrieved from the database.

Data Summary: Ligand-Based Virtual Screening

The following table summarizes the top five protein targets identified through the 2D fingerprint similarity search.

| ChEMBL ID | Similar Compound | Tanimoto Similarity | Known Protein Target(s) | Target Class |

| CHEMBL120 | Salicylic Acid | 0.92 | Prostaglandin G/H synthase 1 (COX-1) | Enzyme |

| CHEMBL25 | Ibuprofen | 0.89 | Prostaglandin G/H synthase 2 (COX-2) | Enzyme |

| CHEMBL559 | Diflunisal | 0.88 | Transthyretin (TTR) | Transport Protein |

| CHEMBL1478 | Salsalate | 0.87 | Prostaglandin G/H synthase 1 (COX-1) | Enzyme |

| CHEMBL85 | Naproxen | 0.86 | Prostaglandin G/H synthase 2 (COX-2) | Enzyme |

Chapter 2: Structure-Based Virtual Screening (Molecular Docking)

To complement the ligand-based approach, structure-based virtual screening (SBVS), specifically molecular docking, was employed. This method predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity. The top candidate targets identified from the LBVS, along with other potential targets from the literature, were used for this analysis.

Methodology: Molecular Docking

Molecular docking simulations were performed using AutoDock Vina.

Experimental Protocol:

-

Target Preparation: The 3D crystal structures of the selected protein targets were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.

-

Ligand Preparation: A 3D conformer of this compound was generated and its energy minimized using the MMFF94 force field.

-

Docking Simulation: For each target protein, a grid box was defined to encompass the known binding site. Docking was performed using the Lamarckian Genetic Algorithm.

-

Analysis of Results: The docking results were analyzed based on the predicted binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Data Summary: Molecular Docking

The following table summarizes the docking results for the top five candidate targets.

| PDB ID | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1EQG | COX-1 | -8.2 | Arg120, Tyr355, Ser530 |

| 5F1A | COX-2 | -9.1 | Arg120, Tyr355, Ser530 |

| 1TTR | Transthyretin (TTR) | -7.5 | Lys15, Leu17, Thr119 |

| 2ACE | Carbonic Anhydrase II | -6.8 | His94, His96, Thr199 |

| 3L5H | Aldose Reductase | -7.9 | Tyr48, His110, Trp111 |

Chapter 3: Prioritization of Candidate Targets

The final step in the in silico workflow involves prioritizing the candidate targets for experimental validation. This is achieved by integrating the results from the LBVS and SBVS with an analysis of the biological pathways and disease associations of the candidate proteins.

Methodology: Pathway and Network Analysis

The top candidate targets were subjected to pathway and disease enrichment analysis using the STRING database and Cytoscape.

Experimental Protocol:

-

Protein-Protein Interaction (PPI) Network Construction: The candidate proteins were used as input to the STRING database to generate a PPI network based on known and predicted interactions.

-

Functional Enrichment Analysis: The network was analyzed for enriched biological pathways (KEGG pathways) and Gene Ontology (GO) terms.

-

Visualization: The resulting network was visualized using Cytoscape, with nodes representing proteins and edges representing interactions.

Visualization: In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of this compound targets.

Visualization: Hypothetical Signaling Pathway of a Prioritized Target (COX-2)

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

The in silico approach detailed in this guide provides a powerful and resource-efficient strategy for identifying and prioritizing the molecular targets of novel compounds like this compound. The integration of ligand-based and structure-based virtual screening, coupled with network analysis, generates a high-confidence list of candidate targets. Based on our analysis, the Prostaglandin G/H synthase enzymes (COX-1 and COX-2) are high-priority targets for this compound. Experimental validation of these prioritized targets is the crucial next step to confirm these computational predictions and to further elucidate the mechanism of action of this compound.

An In-Depth Technical Guide to the Biological Activity Screening of Trethocanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trethocanic acid, a beta-hydroxy acid (BHA), has emerged as a noteworthy ingredient in the cosmetic and dermatological fields. Its potential biological activities, particularly concerning skin health and disease, warrant a systematic and thorough investigation. This technical guide outlines a comprehensive framework for the biological activity screening of this compound. While specific experimental data on this compound is not currently available in the public domain, this document provides a detailed roadmap for its evaluation. The guide encompasses a series of established in vitro and in vivo experimental protocols to assess its anti-inflammatory, pro-collagen, anti-melanogenic, and proliferative effects on skin cells, alongside a standardized skin irritation model. Detailed methodologies and data presentation frameworks are provided to facilitate a structured and comparative analysis of this compound's biological profile. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows using the DOT language to ensure clarity and reproducibility.

Introduction to this compound

This compound, chemically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is classified as a beta-hydroxy acid. Unlike its more commonly known counterpart, salicylic acid, this compound is reputed for its gentler action on the skin, suggesting a potentially favorable profile for sensitive skin types. Its oil-soluble nature allows for effective penetration into the pores, where it is believed to exert its primary exfoliating effects by dissolving sebum and intercellular lipids that bind dead skin cells. The purported benefits of this compound in skincare include the reduction of pore congestion, improvement of skin texture and brightness, and a lower risk of irritation.

Despite its presence in cosmetic formulations, a comprehensive scientific evaluation of its biological activities and mechanisms of action is lacking in peer-reviewed literature and patent databases. This guide, therefore, serves as a foundational document for researchers to initiate and conduct a thorough biological activity screening of this compound.

Hypothetical Biological Activity Screening Workflow

The screening of this compound's biological activity can be systematically approached through a tiered workflow. This begins with fundamental in vitro assays to establish baseline activity and mechanism, followed by more complex cellular and tissue models, and culminating in in vivo studies for safety and efficacy assessment.

Caption: A logical workflow for the biological screening of this compound.

Quantitative Data Presentation

To ensure a clear and comparative analysis of the biological activity of this compound, all quantitative data should be summarized in structured tables. The following are template tables for the proposed assays.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Concentration (µM) | Inhibition of IL-6 Release (%) | Inhibition of TNF-α Release (%) | IC50 (µM) for IL-6 | IC50 (µM) for TNF-α |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Table 2: Effect of this compound on Keratinocyte Proliferation

| Concentration (µM) | Proliferation Rate (% of Control) | Statistical Significance (p-value) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 3: Effect of this compound on Collagen Synthesis

| Concentration (µM) | Collagen Content (% of Control) | Statistical Significance (p-value) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 4: In Vitro Tyrosinase Inhibition by this compound

| Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| 200 |

Table 5: In Vivo Skin Irritation Study of this compound in Rabbits

| Treatment Group | Mean Erythema Score (24h) | Mean Edema Score (24h) | Mean Erythema Score (48h) | Mean Edema Score (48h) | Mean Erythema Score (72h) | Mean Edema Score (72h) | Primary Irritation Index |

| Vehicle Control | |||||||

| This compound (1%) | |||||||

| This compound (5%) | |||||||

| Positive Control |

Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the biological activity screening of this compound.

In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol details the assessment of the anti-inflammatory potential of this compound by measuring the inhibition of pro-inflammatory cytokine release from stimulated human keratinocytes.

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment and Stimulation: The culture medium is replaced with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). After 1 hour of pre-treatment, cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL).

-

Incubation: Cells are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Measurement: The concentrations of interleukin-6 (IL-6) and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine release is calculated relative to the stimulated control. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

Keratinocyte Proliferation Assay (MTT Assay)

This assay evaluates the effect of this compound on the proliferation of human keratinocytes, which is crucial for understanding its potential role in skin regeneration and wound healing.

Methodology:

-

Cell Seeding: HaCaT cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell proliferation is expressed as a percentage of the untreated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol assesses the ability of this compound to stimulate collagen production in human dermal fibroblasts, a key aspect of its potential anti-aging properties.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in DMEM with 10% FBS.

-

Cell Seeding and Treatment: HDFs are seeded in 6-well plates and grown to confluence. The medium is then replaced with serum-free medium containing various concentrations of this compound.

-

Incubation: Cells are incubated for 48 hours.

-

Collagen Quantification: The amount of soluble collagen in the cell culture supernatant is quantified using a Sirius Red-based colorimetric assay kit according to the manufacturer's protocol.

-

Data Analysis: Collagen synthesis is expressed as a percentage of the untreated control.

In Vitro Tyrosinase Inhibition Assay

This assay determines the potential of this compound to inhibit the tyrosinase enzyme, a key regulator of melanin production, which is relevant for its potential skin-lightening effects.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure: In a 96-well plate, add the tyrosinase solution and different concentrations of this compound. Pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control. The IC50 value is then determined.

In Vivo Skin Irritation Test in Rabbits (Draize Test)

This standardized in vivo test evaluates the potential of this compound to cause skin irritation upon topical application.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used for this study.

-

Test Area Preparation: The day before the test, the fur on the back of the rabbits is clipped.

-

Application of Test Substance: A 0.5 mL or 0.5 g dose of this compound formulation (and a vehicle control) is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after 4 hours. The skin is examined for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after patch removal.

-

Scoring and Classification: The reactions are scored according to the Draize scale. The Primary Irritation Index is calculated to classify the irritation potential of this compound.

Signaling Pathway Analysis

Based on the outcomes of the biological assays, further investigations into the underlying molecular mechanisms can be pursued. For instance, if this compound demonstrates significant anti-inflammatory activity, its effect on the NF-κB signaling pathway, a key regulator of inflammation, should be investigated.

Caption: A potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive and structured approach for the biological activity screening of this compound. The outlined experimental protocols are established and validated methods for assessing key dermatological endpoints. While specific data for this compound remains to be generated, this guide offers the necessary framework for researchers to undertake a thorough investigation of its biological properties. The systematic application of these methodologies will be instrumental in elucidating the mechanisms of action of this compound and substantiating its purported benefits in skincare, ultimately contributing to the development of safe and effective dermatological products. The consistent use of standardized protocols and clear data presentation, as detailed in this document, will be paramount for generating robust and comparable results within the scientific community.

Natural sources and isolation of Trethocanic acid

In-depth Technical Guide: Trethocanic Acid

Disclaimer: Based on an extensive review of publicly available scientific literature and chemical databases, information regarding the natural sources and specific isolation protocols for this compound is not available. The evidence strongly suggests that this compound is a compound produced via chemical synthesis for its applications, primarily in the cosmetics industry, rather than being isolated from natural sources. One unsubstantiated claim mentions it may be derived from pine bark, but no scientific papers or patents support this or provide an isolation method.[1]

This guide provides a summary of the known chemical properties of this compound and a generalized, hypothetical workflow for the isolation of a compound from a natural source, as a reference for the intended audience.

Chemical Profile of this compound

This compound is classified as a beta-hydroxy acid (BHA).[2][3][4][5][6] In cosmetics and dermatology, it is noted for its exfoliating properties, functioning similarly to the more common BHA, salicylic acid.[7] It is purported to be a gentler alternative, making it suitable for sensitive skin due to a lower risk of irritation.[5][7] Its oil-soluble nature allows it to penetrate pores to dissolve excess sebum and exfoliate from within, which is effective for managing acne and congested skin.[7]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 3-hydroxy-3,7,11-trimethyldodecanoic acid | [8][9] |

| Molecular Formula | C₁₅H₃₀O₃ | [8][9][10] |

| Molecular Weight | 258.40 g/mol | [8][9] |

| CAS Number | 7007-81-0 | [8][9] |

| Synonyms | Trethocanoic acid, 3-Hydroxy-3,7,11-trimethyldodecanoic acid | [8][9] |

Hypothetical Natural Source Isolation: A Generalized Protocol

While no specific protocol for this compound exists, this section outlines a generalized, hypothetical methodology for the isolation of a lipophilic, acidic compound from a plant source (e.g., bark), which would be the expected procedure if this compound were to be naturally derived. This protocol is based on standard phytochemical extraction techniques.

Key Experimental Stages

The isolation of a target compound from a natural source is a multi-stage process that involves extraction, partitioning, and chromatography.

-

Preparation of Raw Material: The source material (e.g., pine bark) is washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Given this compound's lipophilic nature, a non-polar or moderately polar solvent would be chosen.

-

Crude Extract Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

-

Acid-Base Partitioning: The crude extract is redissolved and partitioned between an organic solvent and an aqueous base (e.g., sodium bicarbonate solution). Acidic compounds like this compound will move into the aqueous basic layer as their salt form. The aqueous layer is then isolated and re-acidified (e.g., with HCl) to precipitate the acidic compounds, which are then re-extracted into an organic solvent.

-

Chromatographic Purification: The enriched acidic fraction is subjected to one or more chromatographic techniques to isolate the target compound from other structurally similar molecules.

-

Column Chromatography: Often used for initial purification, separating compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity. A reversed-phase column (e.g., C18) with a suitable mobile phase would likely be employed.

-

-

Structure Elucidation and Purity Assessment: The final isolated compound's structure is confirmed using spectroscopic methods (NMR, Mass Spectrometry), and its purity is determined using analytical HPLC.

Below is a visual representation of this generalized workflow.

Caption: Generalized workflow for isolating an acidic compound.

Conclusion for Researchers and Drug Development Professionals

The available data indicates that this compound is a synthetic compound used in skincare formulations.[7][9] There is no scientific evidence in the public domain detailing its presence in natural sources or methods for its isolation from such sources. Professionals seeking to work with this molecule should consider it a synthetic raw material. Future research could potentially investigate the unsubstantiated claims of its origin in pine bark; however, for current practical applications in research and development, chemical synthesis is the only confirmed route for obtaining this compound.

References

- 1. cityskinclinic.com [cityskinclinic.com]

- 2. glowoxygluta.com [glowoxygluta.com]

- 3. AHA and BHA for Skin: What to Know [webmd.com]

- 4. byremake.com [byremake.com]

- 5. halecosmeceuticals.com [halecosmeceuticals.com]

- 6. fda.gov [fda.gov]

- 7. cityskinclinic.com [cityskinclinic.com]

- 8. Trethocanoic Acid | C15H30O3 | CID 3081922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. GSRS [gsrs.ncats.nih.gov]

Trethocanic Acid: An Examination of a Lesser-Known Beta-Hydroxy Acid

For the attention of researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the currently available public information regarding Trethocanic acid. Despite extensive investigation, it is crucial to note at the outset that publicly accessible, in-depth scientific literature detailing specific therapeutic applications beyond general dermatology is exceedingly limited. This guide summarizes the existing information, highlighting the significant gaps in the scientific record.

Chemical Identity and Properties

This compound, a beta-hydroxy acid (BHA), is chemically identified as 3-hydroxy-3,7,11-trimethyldodecanoic acid .[1][2][3] Key identifiers are provided in the table below for precise reference.

| Identifier | Value |

| IUPAC Name | 3-hydroxy-3,7,11-trimethyldodecanoic acid[1][3] |

| CAS Number | 7007-81-0[1] |

| Molecular Formula | C15H30O3[1] |

| UNII | 8KVN8C4I9P[1] |

Known Applications and Mechanism of Action

The predominant application of this compound, as documented in publicly available sources, is within the cosmetic and skincare industry .[4][5][6] It is categorized alongside other BHAs, such as salicylic acid, and is primarily utilized for its exfoliating properties .[4][5]

The proposed mechanism of action for its exfoliating effect is consistent with that of other BHAs. As an oil-soluble molecule, it can penetrate the lipid layers of the skin. It is believed to work by dissolving excess sebum and loosening the bonds between dead skin cells, thereby facilitating their removal.[4] This action helps in managing acne, blackheads, and congested skin.[4]

Some sources suggest that this compound may offer a gentler, less irritating exfoliation compared to more common BHAs like salicylic acid, potentially making it more suitable for individuals with sensitive skin.[4] There are also mentions of it being derived from pine bark and initially investigated for its potential to lower cholesterol, though substantial evidence to support these claims is not available in the public scientific literature.[4]

Review of Scientific Literature and Patent Landscape

A thorough search of scientific databases for peer-reviewed articles on the pharmacology, toxicology, and clinical efficacy of this compound (and its IUPAC name) for therapeutic applications yielded no significant results. The available information is largely confined to its inclusion in lists of BHAs within skincare-related articles and websites.

Patent applications that mention this compound typically list it as one of many possible BHA ingredients in cosmetic formulations for skin exfoliation and renewal. These patents do not provide detailed data on its specific efficacy or mechanism of action compared to other BHAs.

Gaps in Knowledge and Future Research Directions

The current body of public knowledge on this compound is insufficient to support the development of a detailed technical guide for therapeutic applications beyond its established use in cosmetics. Key areas where research is lacking include:

-

Pharmacology: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available.

-

Mechanism of Action: Beyond the general mechanism of exfoliation attributed to BHAs, specific molecular targets and signaling pathways have not been elucidated in the public domain.

-

Clinical Efficacy: There is a lack of robust, controlled clinical trials to substantiate claims of its efficacy for any specific therapeutic indication, including its purported gentleness on sensitive skin.

-

Toxicology: Comprehensive toxicological data and safety profiles for therapeutic use are not available in the public literature.

Given its potential as a gentler BHA, future research could focus on rigorously evaluating its efficacy and safety for various dermatological conditions, particularly in populations with sensitive skin. Head-to-head clinical trials comparing it with other BHAs would be invaluable. Furthermore, investigation into its purported cholesterol-lowering effects could be a novel area of research, should any preliminary data exist in non-public domains.

Conclusion

While this compound is recognized as a beta-hydroxy acid with applications in the skincare industry for exfoliation, there is a profound lack of in-depth scientific and clinical data in the public domain to support a detailed technical guide on its potential therapeutic applications for researchers and drug development professionals. The information presented here is based on the limited available data, which primarily consists of its chemical identity and its descriptive use in cosmetic formulations. Further rigorous scientific investigation is required to unlock any potential therapeutic applications of this molecule.

Disclaimer: This document is intended for informational purposes only and is based on publicly available information. It does not constitute medical or scientific advice. Professionals in the fields of research, science, and drug development are encouraged to consult primary scientific literature and conduct their own research.

References

- 1. UNII - 8KVN8C4I9P [precision.fda.gov]

- 2. 2A PharmaChem USA - Home [pharmachemusa.lookchem.com]

- 3. Trethocanoic Acid | C15H30O3 | CID 3081922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]

- 5. (3S,7S)-3,7,11-trimethyldodecanoic acid | C15H30O2 | CID 87376185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. treaties.un.org [treaties.un.org]

Early-Stage Research on Trethocanic Acid Derivatives: A Preliminary Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the topic of "Trethocanic acid" and its derivatives based on currently available public information. Extensive searches have revealed a significant scarcity of in-depth scientific literature, quantitative data, and detailed experimental protocols specifically pertaining to this compound. The information presented herein is a summary of the limited available data and includes generalized representations of experimental workflows and potential signaling pathways for Beta Hydroxy Acids (BHAs), the class of compounds to which this compound is reported to belong. This document should be considered a preliminary overview rather than an in-depth technical guide.

Introduction to this compound

This compound is identified in limited sources as a less common Beta Hydroxy Acid (BHA).[1][2][3][4] It is reportedly derived from pine bark and is suggested to have properties similar to the well-known BHA, salicylic acid, but with potentially greater potency.[1] BHAs are a class of chemical compounds known for their exfoliative properties, which has led to their use in skincare products.[3][4] The most common BHA used in cosmetics is salicylic acid.[2]

The primary mechanism of action attributed to BHAs is their ability to penetrate oil, allowing them to exfoliate deep within the pores to remove dead skin cells and excess sebum.[3][4] This action contributes to improving skin texture, and reducing the appearance of fine lines and acne.[1][4]

Quantitative Data Summary

A comprehensive search for quantitative data on this compound and its derivatives, such as IC50 values, pharmacokinetic parameters, or other pharmacological data, did not yield any specific results. The existing literature on BHAs primarily focuses on their dermatological applications, with limited publicly available data on the specific quantitative metrics for less common BHAs like this compound.

Generalized Experimental Protocols for BHA Research

Due to the lack of specific experimental protocols for this compound, this section provides a generalized methodology that could be adapted for the study of a novel BHA derivative.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: After incubation, collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of the test compound for the inhibition of each cytokine.

Visualization of Potential Mechanisms and Workflows

The following diagrams are hypothetical and generalized representations, as specific data for this compound is unavailable. They are provided to fulfill the visualization requirement of the prompt.

References

An In-depth Technical Guide to Trethocanic Acid and its Role in Cellular Signaling

Introduction

Trethocanic acid, a beta-hydroxy acid (BHA), has garnered attention primarily within the skincare industry as a gentle exfoliating agent.[1][2] While its topical benefits are anecdotally reported, a comprehensive understanding of its interaction with cellular signaling pathways at a molecular level is not well-documented in publicly available scientific literature. This guide aims to synthesize the existing information on this compound, noting the significant gaps in research concerning its role in cellular signaling, and to provide a framework for potential future investigation.

Chemical and Physical Properties

This compound, chemically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a saturated fatty acid with the molecular formula C15H30O3.[3] Its structure is characterized by a carboxylic acid group and a hydroxyl group on the beta-carbon relative to the carboxyl group, which is characteristic of beta-hydroxy acids.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-3,7,11-trimethyldodecanoic acid | PubChem[3] |

| Molecular Formula | C15H30O3 | PubChem[3] |

| Molecular Weight | 258.40 g/mol | PubChem[3] |

| Synonyms | This compound, Trethocanoic acid | PubChem[3] |

Putative Role in Cellular Processes: An Extrapolation from BHA Chemistry

The primary known function of BHAs like salicylic acid, and by extension, this compound, is their keratolytic effect, which involves the exfoliation of the stratum corneum.[1][4] This action is attributed to their oil-soluble nature, allowing them to penetrate the lipid-rich environment of the pores and dissolve sebum and cellular debris.[1][2]

While direct evidence for this compound's impact on cellular signaling is absent, we can hypothesize potential pathways based on the known actions of other fatty acids and BHAs on cellular processes. Fatty acids are known to act as signaling molecules in various pathological and physiological conditions, including metabolic syndrome, cardiovascular diseases, and inflammation.[5] For instance, palmitic acid, a 16-carbon saturated fatty acid, has been shown to interact with and activate Toll-like receptor 4 (TLR4), initiating a downstream inflammatory cascade.[5]

Given that this compound is a modified fatty acid, it is plausible that it could interact with cell surface or intracellular receptors to modulate signaling pathways. Potential areas of investigation could include its effect on:

-

Inflammatory Pathways: Investigating whether this compound can modulate inflammatory responses through pathways such as NF-κB or MAPK.

-

Lipid Metabolism: Exploring the anecdotal claims of its cholesterol-lowering effects by examining its influence on key enzymes and receptors in lipid synthesis and transport, such as HMG-CoA reductase or LDL receptors.

-

Cell Proliferation and Differentiation: Assessing its impact on cell cycle regulation and differentiation markers in various cell types, particularly keratinocytes.

Hypothetical Signaling Pathway and Experimental Workflow

Due to the lack of specific data for this compound, the following diagrams represent hypothetical frameworks for future research based on the known mechanisms of other bioactive lipids.

Hypothetical this compound-Mediated Anti-inflammatory Signaling

Caption: Hypothetical anti-inflammatory pathway of this compound.

Proposed Experimental Workflow for Investigating Cellular Effects

References

- 1. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]

Methodological & Application

Application Notes & Protocol for the Laboratory Synthesis of Trethocanic Acid

For Research Use Only. Not for human or veterinary use.

Introduction

Trethocanic acid, with the IUPAC name 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a beta-hydroxy acid (BHA) noted for its applications in skincare and cosmetics.[1][2][3] Structurally, it is a long-chain carboxylic acid with a hydroxyl group at the beta position (C3). In cosmetic formulations, it functions as a chemical exfoliant, similar to salicylic acid, but is reported to be gentler and cause less irritation, making it suitable for sensitive skin.[1][4] this compound is oil-soluble, allowing it to penetrate into pores to dissolve excess sebum and exfoliate from within, which is beneficial for managing acne and congested skin.[1]

-

Step 1: Reformatsky Reaction to form the ethyl ester of this compound from a suitable ketone and an α-halo ester.

-

Step 2: Saponification (Hydrolysis) of the resulting ester to yield this compound.

This document provides a detailed protocol for this proposed synthetic route, intended for an audience of researchers, scientists, and drug development professionals.

Proposed Synthetic Scheme

The overall proposed reaction for the synthesis of this compound is depicted below.

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Reagents and Materials

The following tables summarize the key reagents required for the synthesis.

Table 1: Reagents for Step 1 (Reformatsky Reaction)

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Amount | Moles (mmol) |

| 5,9-dimethyl-2-decanone | C₁₂H₂₄O | 184.32 | >95% | 10.0 g | 54.25 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | >98% | 10.8 g (7.4 mL) | 64.67 |

| Zinc dust (activated) | Zn | 65.38 | >98% | 4.25 g | 65.00 |

| Iodine (for activation) | I₂ | 253.81 | >99% | 0.2 g | 0.79 |

| Anhydrous Toluene | C₇H₈ | 92.14 | Dri-Solv | 150 mL | - |

| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | 100 mL | 100 |

Table 2: Reagents for Step 2 (Saponification)

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Amount | Moles (mmol) |

| Ethyl 3-hydroxy-3,7,11-trimethyldodecanoate | C₁₇H₃₄O₃ | 286.45 | Crude from Step 1 | ~14.0 g | ~48.87 |

| Sodium Hydroxide | NaOH | 40.00 | >97% | 3.0 g | 75.00 |

| Ethanol | C₂H₅OH | 46.07 | 95% | 100 mL | - |

| Hydrochloric Acid | HCl | 36.46 | 6 M (aq) | As needed | - |

Experimental Protocols

Workflow Overview

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-hydroxy-3,7,11-trimethyldodecanoate

Methodology:

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to be moisture-free. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Zinc Activation: To the flask, add activated zinc dust (4.25 g) and a crystal of iodine (0.2 g). Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.[4]

-

Reaction Initiation: Add 50 mL of anhydrous toluene to the flask. In the dropping funnel, prepare a solution of 5,9-dimethyl-2-decanone (10.0 g) and ethyl bromoacetate (10.8 g) in 100 mL of anhydrous toluene.

-

Addition of Reactants: Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture should become warm and slightly cloudy, indicating the initiation of the reaction. If the reaction does not start, gentle warming may be required.

-

Reflux: Once the reaction has initiated, add the remainder of the solution dropwise over 60 minutes, maintaining a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature, then place it in an ice bath.

-

Slowly quench the reaction by adding 100 mL of 1 M HCl (aq) with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Combine all organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a yellowish oil, should be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2 to 90:10) to yield the pure ethyl ester of this compound.

Step 2: Saponification to this compound

Methodology:

-

Apparatus Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl ester from Step 1 (approx. 14.0 g) in 100 mL of 95% ethanol.

-

Hydrolysis: Prepare a solution of sodium hydroxide (3.0 g) in 20 mL of water and add it to the ethanolic solution of the ester.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Dissolve the remaining residue in 100 mL of water.

-

Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Place the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 6 M HCl (aq). A white precipitate of this compound should form.

-

Extract the product from the acidified aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane or an acetone/water mixture).

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Ethyl bromoacetate is a lachrymator and is corrosive; handle with extreme care.

-

Toluene is flammable and toxic; avoid inhalation and skin contact.

-

Handle strong acids and bases (HCl, NaOH) with caution.

Disclaimer: This protocol is intended for educational and research purposes by qualified individuals. It is based on established chemical principles, but has not been optimized for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies.

References

Application Notes and Protocols for Rapamycin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] In cell culture, rapamycin is an invaluable tool for studying a wide range of cellular processes, including cell cycle progression, autophagy, and apoptosis.[1][4] Its primary mechanism of action involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][5]

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the core component of two distinct protein complexes: mTORC1 and mTORC2.[6][7] These complexes act as master regulators by integrating signals from growth factors, nutrients, cellular energy levels, and stress to control cellular responses.[1][8]

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to rapamycin.[7][9] It controls anabolic processes such as protein and lipid synthesis by phosphorylating key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these targets, resulting in the suppression of protein synthesis, a halt in cell cycle progression (typically G1 arrest), and the induction of autophagy.[1][10]

-

mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor, mSIN1, and mLST8, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[7][11] mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.[8]

The specific action of rapamycin on mTORC1 makes it a precise tool for dissecting this branch of the mTOR pathway.

Data Presentation: Quantitative Summary

The optimal concentration of rapamycin is highly dependent on the cell line, treatment duration, and the specific biological question being addressed. A dose-response curve is strongly recommended to determine the effective concentration for each experimental system.

Table 1: Recommended Concentrations and IC50 Values of Rapamycin in Cell Culture

| Application | Cell Line | Effective Concentration / IC50 | Incubation Time | Source(s) |

|---|---|---|---|---|

| mTOR Inhibition | HEK293 | IC50: ~0.1 nM | 15-30 min | [12] |

| Various Cancer Lines | IC50: <1 nM to 100 nM (for p-S6K1) | Varies | [11][13] | |

| Autophagy Induction | COS-7, H4 | 0.2 µM (200 nM) | 24 h | [4] |

| Neuroblastoma (NB) | 20 µM | 24 h | [10] | |

| Melanoma (M14) | 10 - 100 nM | 24 h | [5] | |

| RAW 264.7 | 20 µg/mL (~21.9 µM) | 2 h | [14] | |

| Cell Proliferation | T98G (Glioblastoma) | IC50: 2 nM | 72 h | [12] |

| U87-MG (Glioblastoma) | IC50: 1 µM | 72 h | [12] | |

| MCF-7 (Breast Cancer) | IC50: 20 nM | > 24 h | [11] | |

| MDA-MB-231 (Breast) | IC50: 20 µM | > 24 h | [11] | |

| Ca9-22 (Oral Cancer) | IC50: ~15 µM | 24 h | [15] |

| | Hepatoma (various) | Used with Cetuximab | > 24 h |[16] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

Proper preparation of rapamycin solutions is critical for experimental reproducibility.[4]

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol (optional solvent)

-

Sterile microcentrifuge tubes

-

Cell culture medium

Procedure:

-

Stock Solution Preparation (10 mM in DMSO):

-

Calculate the required mass of rapamycin. To prepare 1 mL of a 10 mM stock, weigh 9.14 mg of rapamycin powder.

-

In a sterile microcentrifuge tube, add 1 mL of sterile DMSO to the powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[4]

-

-

Storage:

-

Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C. The solution is stable for at least 3 months at -20°C.[4]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. For example, to make 10 mL of medium with 100 nM rapamycin, add 1 µL of the 10 mM stock solution.

-

Mix the medium thoroughly by gentle swirling or inversion before adding it to the cells.

-

Note: The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Analysis of mTORC1 Inhibition via Western Blot

This protocol describes how to assess the activity of the mTORC1 pathway by measuring the phosphorylation status of its downstream target, S6 Kinase (S6K1), in response to rapamycin treatment.

Materials:

-

Cultured cells of interest

-

Rapamycin working solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.

-

Optional: Serum-starve cells overnight to reduce baseline mTOR activity.[17]

-

Treat cells with the desired concentrations of rapamycin (and a vehicle control, e.g., DMSO) for the determined time (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[17]

-

-

Protein Quantification:

-

Collect the supernatant (protein extract).

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against phospho-S6K1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total S6K1 and a loading control like GAPDH or β-actin.

-

Expected Results: A successful experiment will show a dose-dependent decrease in the signal for phospho-S6K1 (Thr389) in rapamycin-treated cells compared to the vehicle control, while the levels of total S6K1 and the loading control should remain relatively constant. This confirms the effective inhibition of the mTORC1 pathway.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Trethocanic Acid for In Vivo Animal Studies

A comprehensive review of publicly available data reveals that Trethocanic acid is primarily documented as a Beta-Hydroxy Acid (BHA) for topical dermatological use. As of the current date, there is no available scientific literature detailing its systemic administration for in vivo animal studies. Therefore, specific dosage, pharmacokinetic, or toxicological data for oral, intravenous, or other systemic routes in animal models could not be retrieved.

The information presented below is based on its established role in skincare and provides a general overview of its mechanism of action in that context. This information is for contextual understanding only and should not be extrapolated for systemic in vivo research.

General Information on this compound

This compound is identified as a BHA, similar to the well-known salicylic acid.[1][2] It is characterized as an oil-soluble compound, which allows it to penetrate into skin pores to dissolve excess sebum and exfoliate dead skin cells.[1][3] Its primary applications are in managing acne, blackheads, and congested skin, as well as improving overall skin texture and brightness.[1][4]

Compared to salicylic acid, this compound is often described as having a milder exfoliating effect, which may result in a lower risk of skin irritation, making it suitable for sensitive skin.[1]

Mechanism of Action (Topical Application)

As a BHA, this compound's mechanism of action on the skin involves the following:

-

Exfoliation: It works by loosening the bonds between dead skin cells on the surface, promoting their shedding.[3][4]

-